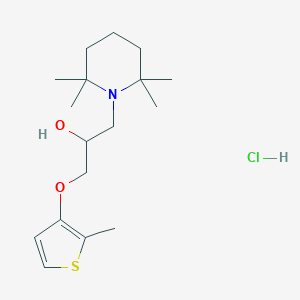

1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La strychnine est un alcaloïde cristallin amer, hautement toxique et incolore, principalement dérivé des graines de l'arbre Strychnos nux-vomica . Historiquement, elle a été utilisée comme pesticide, en particulier pour tuer les petits vertébrés tels que les oiseaux et les rongeurs . La strychnine est connue pour ses effets neurotoxiques puissants, provoquant de graves convulsions musculaires et pouvant entraîner la mort par asphyxie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de la strychnine a été un défi important pour les chimistes organiciens en raison de sa structure complexe. Une méthode notable implique l'utilisation de cyclisations induites par le diiodure de samarium de cétones indole-1-yl pour construire des N-hétérocycles fonctionnalisés . Une autre approche comprend une série d'étapes telles que des réactions de Diels-Alder intramoléculaires, une hydrosilylation catalysée au ruthénium et des additions conjuguées intramoléculaires de réarrangement .

Méthodes de production industrielle : Si les méthodes synthétiques sont intéressantes d'un point de vue académique, la production industrielle de strychnine repose généralement sur l'extraction à partir de sources naturelles, en particulier les graines de l'arbre Strychnos nux-vomica . Les graines sont traitées pour isoler l'alcaloïde, qui est ensuite purifié pour son utilisation.

Analyse Des Réactions Chimiques

Types de réactions : La strychnine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : La strychnine peut être oxydée à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur la molécule de strychnine.

Principaux produits : Les produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de strychnine.

4. Applications de la recherche scientifique

La strychnine a été largement étudiée pour ses applications dans divers domaines :

Médecine : Historiquement, la strychnine était utilisée à petites doses pour renforcer les contractions musculaires et comme stimulant. En raison de sa toxicité, son utilisation médicinale a été largement abandonnée.

Industrie : La strychnine est principalement utilisée comme pesticide pour contrôler les populations de rongeurs.

5. Mécanisme d'action

La strychnine agit comme une neurotoxine en antagonisant les récepteurs de la glycine et de l'acétylcholine . Elle affecte principalement les fibres nerveuses motrices de la moelle épinière, qui contrôlent la contraction musculaire . En bloquant le neurotransmetteur inhibiteur glycine, la strychnine provoque des contractions musculaires incontrôlées, conduisant à de graves spasmes et à une insuffisance respiratoire potentiellement mortelle .

Composés similaires :

Geissoschizine : Un précurseur dans la voie biosynthétique de la strychnine, la geissoschizine est un alcaloïde indolique avec des propriétés pharmacologiques distinctes.

Norfluorocurarine : Un autre composé apparenté, la norfluorocurarine, est impliqué dans la biosynthèse de la strychnine et possède ses propres activités biologiques uniques.

Unicité de la strychnine : La toxicité extrême de la strychnine et ses puissants effets neurotoxiques la distinguent des autres composés similaires. Sa capacité à provoquer de graves convulsions et son utilisation historique comme pesticide mettent en évidence ses propriétés uniques .

Applications De Recherche Scientifique

Strychnine has been extensively studied for its applications in various fields:

Chemistry: Strychnine serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: It is used to study the function of glycine receptors and their role in neurotransmission.

Medicine: Historically, strychnine was used in small doses to strengthen muscle contractions and as a stimulant. due to its toxicity, its medicinal use has been largely discontinued.

Industry: Strychnine is primarily used as a pesticide to control rodent populations.

Mécanisme D'action

Strychnine acts as a neurotoxin by antagonizing glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . By blocking the inhibitory neurotransmitter glycine, strychnine causes unchecked muscle contractions, leading to severe spasms and potentially fatal respiratory failure .

Comparaison Avec Des Composés Similaires

Geissoschizine: A precursor in the biosynthetic pathway of strychnine, geissoschizine is an indole alkaloid with distinct pharmacological properties.

Norfluorocurarine: Another related compound, norfluorocurarine, is involved in the biosynthesis of strychnine and has its own unique biological activities.

Uniqueness of Strychnine: Strychnine’s extreme toxicity and potent neurotoxic effects distinguish it from other similar compounds. Its ability to cause severe convulsions and its historical use as a pesticide highlight its unique properties .

Propriétés

Numéro CAS |

109193-58-0 |

|---|---|

Formule moléculaire |

C17H30ClNO2S |

Poids moléculaire |

347.9 g/mol |

Nom IUPAC |

1-(2-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C17H29NO2S.ClH/c1-13-15(7-10-21-13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |

Clé InChI |

GXZPRFXZIBSNRV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |

SMILES canonique |

CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |

Synonymes |

1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)

![2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide](/img/structure/B12855.png)

![10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide](/img/structure/B12876.png)